

An In-depth Technical Guide to 2-Butylnaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butylnaphthalene

Cat. No.: B071981

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Butylnaphthalene**, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and application.

Core Molecular Information

2-Butylnaphthalene, also known as β -Butylnaphthalene, is an aromatic hydrocarbon. Its fundamental properties are crucial for its application in various chemical syntheses and research contexts. The molecular formula for **2-Butylnaphthalene** is $C_{14}H_{16}$, and it has a molecular weight of 184.28 g/mol .^[1] The compound is registered under the CAS Number 1134-62-9.

Quantitative Data Summary

A summary of the key quantitative properties of **2-Butylnaphthalene** is presented in the table below. This data is essential for understanding the compound's behavior in different experimental conditions.

Property	Value	Unit
Molecular Formula	C ₁₄ H ₁₆	-
Molecular Weight	184.28	g/mol
CAS Number	1134-62-9	-
Acentric Factor	0.5330	-
Normal Boiling Point (Tboil)	Not Available	K
Normal Melting Point (Tfus)	Not Available	K
Critical Temperature (Tc)	Not Available	K
Critical Pressure (Pc)	Not Available	kPa
Critical Volume (Vc)	Not Available	m ³ /kmol
Critical Compressibility (Zc)	Not Available	-
McGowan's Volume (McVol)	Not Available	ml/mol

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and analysis of **2-Butylnaphthalene**.

Synthesis of 2-Butylnaphthalene via Friedel-Crafts Alkylation

A common method for the synthesis of **2-Butylnaphthalene** is through the Friedel-Crafts alkylation of naphthalene with a butylating agent.

Materials:

- Naphthalene
- 1-Bromobutane (or other suitable butylating agent)
- Anhydrous Aluminum Chloride (AlCl₃)

- Anhydrous solvent (e.g., Carbon Disulfide or Nitrobenzene)
- Hydrochloric Acid (HCl), dilute aqueous solution
- Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Organic solvent for extraction (e.g., Diethyl Ether)

Procedure:

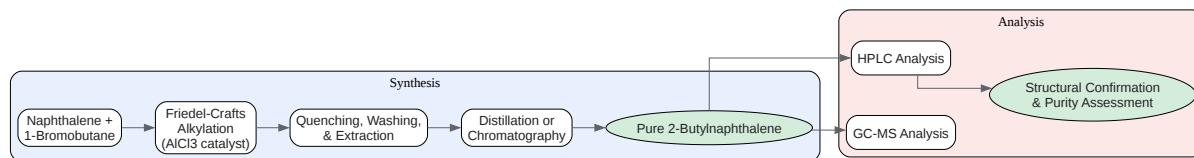
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve naphthalene in the anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
- Gradually add 1-bromobutane to the reaction mixture.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture and then carefully pour it over a mixture of crushed ice and concentrated HCl.
- Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation or column chromatography to isolate **2-Butylnaphthalene**.

Analytical Methods for 2-Butylnaphthalene

The purity and identity of synthesized **2-Butylnaphthalene** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for **2-butylnaphthalene** are not extensively documented, protocols for structurally similar compounds can be adapted.[\[2\]](#)

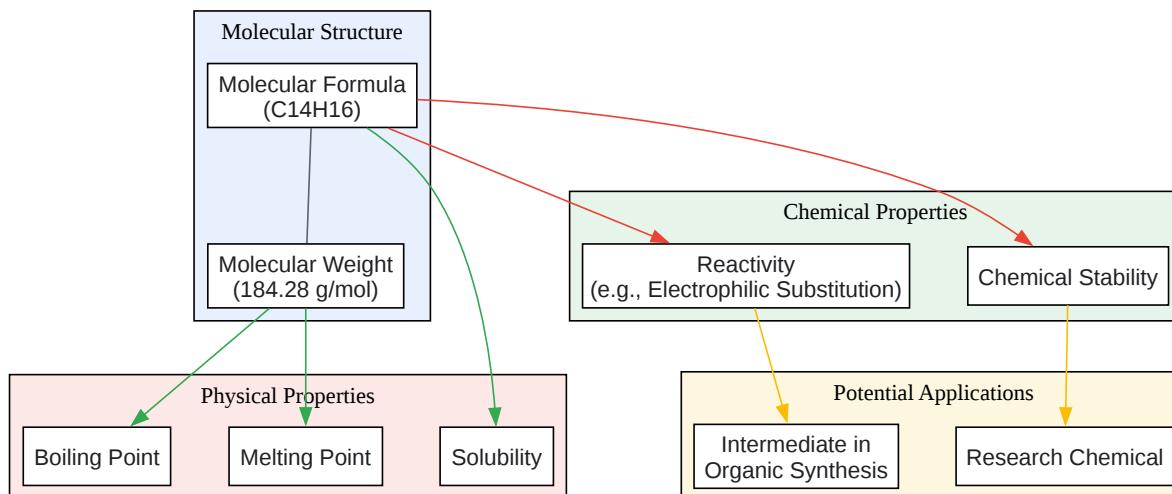
Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or hexane.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.


High-Performance Liquid Chromatography (HPLC):

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile and dilute to an appropriate concentration.[\[2\]](#)
- HPLC Conditions:
 - Column: A reverse-phase C18 column is typically used.[\[3\]](#)
 - Mobile Phase: A gradient of acetonitrile and water.

- Detector: UV detector at a wavelength of approximately 254 nm. For higher sensitivity, a fluorescence detector can be used with optimized excitation and emission wavelengths.[2]
[3]


Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of **2-Butylnaphthalene** and the logical relationships of its chemical properties.

[Click to download full resolution via product page](#)

*Synthesis and Analysis Workflow for **2-Butylnaphthalene**.*

[Click to download full resolution via product page](#)*Logical Relationships of 2-ButylNaphthalene's Chemical Properties.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalene, 2-butyl- (CAS 1134-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Butylnaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071981#2-butylnaphthalene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com